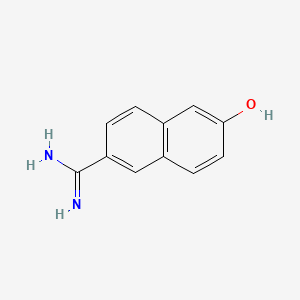

6-Amidino-2-naphthol

Beschreibung

Significance of the Amidino Functional Group in Bioactive Scaffolds

The amidine functional group, characterized by the –C(=NH)–NH2 moiety, is a prominent structural element in medicinal chemistry. nih.gov Its significance stems from its diverse chemical properties and its capacity for potent interactions with biological targets. nih.gov Amidines are found in a wide array of therapeutic agents, demonstrating activities including antibacterial, antiviral, antifungal, and antiparasitic effects. nih.gov

The biological activity of amidine-containing compounds is often attributed to the functional group's ability to engage in specific molecular interactions. The nitrogen atoms in the amidine group can act as hydrogen bond donors, while the imine nitrogen can be a hydrogen bond acceptor. This allows them to form strong hydrogen bonds with electronegative atoms like oxygen and nitrogen found in biological macromolecules such as proteins and DNA. nih.gov Furthermore, the amidine group is typically protonated at physiological pH, giving it a positive charge that facilitates electrostatic interactions with negatively charged functional groups on biological targets. nih.gov This ability to interact via multiple mechanisms makes the amidino group a valuable component in the design of enzyme inhibitors and other bioactive molecules. nih.gov For instance, certain bis-amidine derivatives have shown significant antiparasitic activity at very low concentrations. nih.gov

| Compound Class | Biological Activity | Reference |

|---|---|---|

| Diamidines (e.g., Pentamidine) | Antimicrobial, DNA binding | nih.gov |

| Amidinobenzothiazoles | Antiproliferative, Antitrypanosomal, DNA binding | nih.gov |

| Amidine-Substituted Imidazo[4,5-b]pyridines | Antiproliferative, Antiviral | mdpi.com |

| Platinum Amidine Complexes | Anticancer | researchgate.net |

Naphthol Moiety as a Privileged Structure in Chemical Biology

The term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets. nih.gov This concept is a powerful tool in drug discovery, as modifications to a privileged structure can generate new compounds with high affinity for specific targets. nih.govacs.org The naphthol moiety, a derivative of naphthalene (B1677914), is recognized as such a privileged structure. mdpi.comresearchgate.net

Naphthalene-based compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antiviral, and antiproliferative properties. mdpi.com The rigid, aromatic, and lipophilic nature of the naphthyl ring allows it to participate in various non-covalent interactions with biological macromolecules. Crystallographic data has shown that the naphthyl ring can interact with enzyme active sites through van der Waals forces and π–π stacking interactions with aromatic amino acid residues like tyrosine and tryptophan. nih.gov These interactions are crucial for the binding affinity and selectivity of many naphthol-based drugs and bioactive compounds. researchgate.net Additionally, the hydroxyl group of the naphthol provides a site for hydrogen bonding and a handle for further chemical modification. mdpi.com

| Activity | Description | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication processes. | mdpi.com |

| Antibacterial | Activity against various bacterial strains. | mdpi.com |

| Antiproliferative | Inhibition of cancer cell growth. | mdpi.com |

| Cholinesterase Inhibition | Potential application in neurodegenerative disease research. | researchgate.net |

| α-Glucosidase Inhibition | Potential application in diabetes research. | researchgate.net |

Historical Context of 6-Amidino-2-naphthol as a Chemical Entity and Research Tool

The primary historical significance of this compound is as a key intermediate in the synthesis of the pharmaceutical compound Nafamostat (B1217035) mesylate. google.com Early synthetic routes to nafamostat mesylate started from raw materials like 6-bromo-2-naphthol (B32079). google.com This was converted to 6-cyano-2-naphthol (B14798), which then underwent a Pinner reaction in the presence of hydrogen chloride gas in an alcohol solvent to form an imino methyl ester hydrochloride. google.com Subsequent ammonolysis (reaction with ammonia) yielded this compound. google.com

More recent synthetic methods have been developed to improve this process, for example, by starting with 6-hydroxy-2-naphthaldehyde (B1303687) and avoiding the use of highly toxic copper cyanide. google.comalfachemch.com In these improved methods, the reaction of acetyl chloride and methanol (B129727) is used to generate HCl in situ for the Pinner reaction, which enhances the method's practicality for industrial applications. alfachemch.com Regardless of the specific pathway, the role of this compound has consistently been that of a crucial building block, which is then typically converted into its methanesulfonate (B1217627) salt before being used in the final steps of synthesizing more complex molecules. google.com

Overview of Key Academic Research Areas Involving this compound

Beyond its role as a synthetic intermediate, this compound, particularly as its methanesulfonate salt, has found direct applications as a specialized tool in chemical biology and analytical chemistry.

Two key research areas are:

Peptide Analysis: this compound methanesulfonate is used as an N-terminal derivatization reagent for peptides. chemicalbook.com This chemical modification is employed to improve the fragmentation of peptides during mass spectrometry analysis, which can aid in protein identification and sequencing.

Biological Staining: The compound serves as a biological stain for the detection of arginine residues in amino acid sequences. This application allows researchers to investigate protein structures and the specific roles that arginine plays within them.

Its utility in these areas is directly related to the properties of its functional groups. The amidino group's affinity for specific biological structures and the naphthol's fluorescent properties likely contribute to its effectiveness as a reagent and stain.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-hydroxynaphthalene-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-11(13)9-2-1-8-6-10(14)4-3-7(8)5-9/h1-6,14H,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKSSXOMKDEKPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00973765 | |

| Record name | 6-(Diaminomethylidene)naphthalen-2(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58200-88-7 | |

| Record name | 6-Amidino-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058200887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Diaminomethylidene)naphthalen-2(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 6 Amidino 2 Naphthol

Established Synthetic Pathways to 6-Amidino-2-naphthol

Historically, the synthesis of this compound has relied on multi-step processes originating from readily available naphthol compounds.

Synthesis from Naphthol Precursors

One of the earliest and most common approaches involves the derivatization of 2-naphthol (B1666908) (Cid: 8663) through halogenation and subsequent cyanation, followed by a Pinner reaction and ammonolysis.

The initial steps in this pathway involve the bromination of 2-naphthol to yield 6-bromo-2-naphthol (B32079) (Cid: 27144). This bromination can be achieved through various methods, including the reduction of 1,6-dibromo-2-naphthol (B94854) with hydriodic acid, tin and hydrochloric acid, or stannous chloride and hydrochloric acid. Alternatively, 2-naphthol can be brominated directly with bromine in glacial acetic acid. uni.lualfa-chemistry.comsigmaaldrich.com

Following the formation of 6-bromo-2-naphthol, the crucial cyanation step converts the bromo group into a cyano group, yielding 6-cyano-2-naphthol (B14798) (Cid: 24877738). The earliest reported method for this transformation utilized a cyanation reaction with highly toxic copper cyanide. nih.govnih.govnih.gov

Table 1: Precursors and Intermediates in Halogenation and Cyanation Routes

| Compound Name | PubChem CID | Role in Synthesis |

| 2-Naphthol | 8663 | Starting Material |

| 6-Bromo-2-naphthol | 27144 | Intermediate |

| 6-Cyano-2-naphthol | 24877738 | Intermediate |

Once 6-cyano-2-naphthol is obtained, the amidino group is introduced via a two-step process involving the Pinner reaction and subsequent ammonolysis. The Pinner reaction, an acid-catalyzed process, involves the reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt. fishersci.no In the context of this compound synthesis, 6-cyano-2-naphthol reacts with anhydrous methanol (B129727) or absolute ethanol (B145695) in the presence of hydrogen chloride (HCl) gas to form 6-hydroxy-2-naphthalene imino methyl ester hydrochloride. nih.govnih.gov

This imino ester hydrochloride is then subjected to an ammonolysis reaction, where ammonia (B1221849) gas is introduced to convert the imino ester into the desired this compound. nih.govnih.gov

Table 2: Key Reactions in Amidino Group Formation

| Reaction Step | Reactants | Intermediate Formed | Final Product (for this step) | Key Conditions |

| Pinner Reaction | 6-Cyano-2-naphthol, Methanol/Ethanol | 6-Hydroxy-2-naphthalene imino methyl ester hydrochloride | N/A | HCl gas to saturation, Anhydrous conditions |

| Ammonolysis | 6-Hydroxy-2-naphthalene imino methyl ester hydrochloride | N/A | This compound | Ammonia gas introduction |

Alternative Synthetic Routes (e.g., from 6-hydroxy-2-naphthaldehyde)

An alternative and more recent synthetic route to this compound begins with 6-hydroxy-2-naphthaldehyde (B1303687) (Cid: 2764110) as the raw material. This method involves an initial addition-elimination reaction between 6-hydroxy-2-naphthaldehyde and hydroxylamine (B1172632) hydrochloride in dimethyl sulfoxide (B87167) (DMSO) as the reaction solvent. This reaction directly yields 6-cyano-2-naphthol. nih.govnih.govnih.govfishersci.fifishersci.com

Following the formation of 6-cyano-2-naphthol, the subsequent steps mirror those of the established pathway: a Pinner reaction in an HCl/methanol solution to produce 6-hydroxy-2-naphthalene imino methyl ester hydrochloride, followed by ammonolysis with ammonia gas to obtain this compound. nih.govnih.govfishersci.fifishersci.com

Table 3: Alternative Synthetic Route from 6-Hydroxy-2-naphthaldehyde

| Step | Starting Material | Reagents/Solvent | Intermediate Product |

| 1 | 6-Hydroxy-2-naphthaldehyde | Hydroxylamine hydrochloride, DMSO | 6-Cyano-2-naphthol |

| 2 | 6-Cyano-2-naphthol | HCl/Methanol | 6-Hydroxy-2-naphthalene imino methyl ester hydrochloride |

| 3 | 6-Hydroxy-2-naphthalene imino methyl ester hydrochloride | Ammonia gas | This compound |

Novel Approaches and Optimized Synthetic Methodologies

Recent advancements in the synthesis of this compound have focused on improving efficiency and reducing environmental impact, often incorporating principles of green chemistry.

Green Chemistry Principles in this compound Synthesis

The alternative synthetic route utilizing 6-hydroxy-2-naphthaldehyde represents a significant stride towards green chemistry in the production of this compound. This method circumvents the use of highly toxic copper cyanide, which was a problematic reagent in traditional cyanation routes, thereby reducing environmental pollution and enhancing safety for industrial production. nih.govnih.govnih.govfishersci.fifishersci.com

Furthermore, this optimized method often employs milder reaction conditions and simpler operations compared to older techniques. An improved Pinner method has also been developed, where HCl is generated in situ from the reaction of acetyl chloride and methanol, eliminating the need for direct introduction of HCl gas into the reaction system. This modification enhances the operability and industrial feasibility of the process. The new method is also reported to achieve a higher yield compared to the older methods. nih.govnih.govfishersci.fifishersci.com

Table 4: Green Chemistry Improvements in this compound Synthesis

| Aspect | Traditional Method (from 6-bromo-2-naphthol) | Improved Method (from 6-hydroxy-2-naphthaldehyde) |

| Cyanation Reagent | Highly toxic copper cyanide | Hydroxylamine hydrochloride |

| HCl Introduction | Direct HCl gas saturation | In situ generation from acetyl chloride/methanol |

| Environmental Impact | Higher pollution | Less environmental pollution |

| Reaction Conditions | More stringent | Milder |

| Yield | Lower | Higher |

Spectroscopic and Structural Characterization Methodologies in 6 Amidino 2 Naphthol Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide a non-destructive means to probe the molecular structure of 6-Amidino-2-naphthol. By interacting with electromagnetic radiation, the molecule reveals characteristic fingerprints that are essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Amidino and Naphthol Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are pivotal in confirming the presence and connectivity of the amidino and naphthol moieties in this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the protons of the amidino group, and the hydroxyl proton. The chemical shifts (δ) of the naphthalene protons are influenced by the electron-donating effects of the hydroxyl and amidino groups. Protons on the naphthalene ring will typically appear in the aromatic region (δ 7.0-8.5 ppm). The protons of the -NH₂ and =NH groups in the amidino function would likely appear as broad signals due to quadrupole effects and exchange phenomena, with their chemical shifts being sensitive to solvent and temperature. The phenolic -OH proton will also present a characteristic chemical shift, which is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbon atom of the amidinium group (C=N) is expected to have a characteristic chemical shift in the range of 160-170 ppm. The carbon atoms of the naphthalene ring will show a series of signals in the aromatic region (δ 110-160 ppm). The carbon atom attached to the hydroxyl group (C-2) would be shifted downfield due to the deshielding effect of the oxygen atom.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Naphthalene-H | 7.0 - 8.5 | d, dd, s | Specific shifts and coupling constants depend on the substitution pattern. |

| Amidino-NH₂ | Variable | br s | Broad singlet, position is solvent and concentration dependent. |

| Amidino=NH | Variable | br s | Broad singlet, position is solvent and concentration dependent. |

| Naphthol-OH | Variable | br s | Broad singlet, position is solvent and concentration dependent. |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

| Carbon | Expected Chemical Shift (ppm) | Notes |

| Naphthalene-C | 110 - 160 | Chemical shifts are influenced by the positions of the amidino and hydroxyl groups. |

| Amidino-C | 160 - 170 | Characteristic downfield shift due to the double bond to nitrogen. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) would confirm its molecular weight.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. The nitrogen rule in mass spectrometry states that a compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio.

Common fragmentation patterns for aromatic amines and amides often involve the cleavage of bonds adjacent to the nitrogen atom. For this compound, this could lead to the loss of small neutral molecules such as ammonia (B1221849) (NH₃) or cyanamide (B42294) (CH₂N₂). The stability of the naphthalene ring would likely result in prominent fragments corresponding to the naphthyl cation or related structures.

| m/z | Possible Fragment | Fragmentation Pathway |

| [M]⁺ | Molecular Ion | Ionization of this compound |

| [M-17]⁺ | Loss of NH₃ | Cleavage of the amidino group |

| [M-43]⁺ | Loss of HNCNH₂ | Cleavage within the amidino group |

| Naphthyl-based ions | Various | Fragmentation of the naphthalene ring system |

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=N, and aromatic C-H and C=C bonds.

The hydroxyl group (-OH) of the naphthol moiety will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of hydrogen bonding. The N-H stretching vibrations of the amidino group (-C(=NH)NH₂) are expected to appear as multiple bands in the 3100-3500 cm⁻¹ region. The C=N stretching vibration of the imine in the amidino group will likely produce a strong absorption band around 1650 cm⁻¹. The aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear as a series of sharp bands in the 1400-1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| O-H (Naphthol) | Stretching | 3200 - 3600 (broad) |

| N-H (Amidino) | Stretching | 3100 - 3500 (multiple bands) |

| C=N (Amidino) | Stretching | ~1650 |

| Aromatic C-H | Stretching | >3000 |

| Aromatic C=C | Stretching | 1400 - 1600 |

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound.

UV-Visible Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and chromophores. The naphthalene ring system in this compound is a significant chromophore.

The electronic absorption spectrum of this compound is expected to be influenced by the presence of the hydroxyl (-OH) and amidino (-C(=NH)NH₂) groups, which are both auxochromes. These groups, particularly the electron-donating amino-like functionality of the amidino group, can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene. The spectrum of 2-naphthol (B1666908) in hexane, for instance, shows absorption bands around 330 nm. The addition of the amidino group at the 6-position is likely to further extend the conjugation and shift the absorption to longer wavelengths. The electronic transitions are typically π → π* transitions within the aromatic system.

| Compound | λmax (nm) | Solvent | Electronic Transition |

| 2-Naphthol | ~330 | Hexane | π → π |

| This compound | Expected >330 | - | π → π |

Table 5: Expected UV-Visible Spectroscopy Data for this compound in Comparison to 2-Naphthol.

Crystallographic Studies of this compound and its Complexes

While spectroscopic methods provide valuable information about molecular structure and connectivity, crystallographic studies offer a definitive three-dimensional picture of the molecule in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise arrangement of atoms in a crystalline solid. This method can provide accurate bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding.

The naphthalene ring system is expected to be largely planar. The geometry around the amidinium carbon would be trigonal planar. The crystal packing would be dominated by a network of hydrogen bonds, leading to a stable, three-dimensional supramolecular architecture.

| Structural Parameter | Expected Value/Feature |

| Molecular Geometry | Planar naphthalene ring. |

| Bond Lengths | C-N and C=N bonds in the amidinium group will have lengths intermediate between single and double bonds due to resonance. |

| Bond Angles | Angles around the sp² hybridized carbons of the naphthalene and amidinium groups will be approximately 120°. |

| Intermolecular Interactions | Extensive hydrogen bonding involving the amidinium and hydroxyl groups is expected to be a dominant feature of the crystal packing. |

Table 6: Predicted Solid-State Structural Features of this compound from Crystallographic Studies.

Co-crystallization Strategies with Biological Macromolecules

The structural elucidation of this compound in complex with its biological targets is crucial for understanding its mechanism of action. X-ray crystallography has been the definitive method for this purpose, providing atomic-level insights into the binding interactions. A primary example of this is the co-crystallization of this compound and its parent compound, Nafamostat (B1217035), with the human protein Transmembrane protease serine 2 (TMPRSS2), a key enzyme in the entry pathway for certain viruses. rcsb.orgrcsb.orgthesgc.orgrsc.org

The general strategy for obtaining these co-crystal structures involves the recombinant production of the enzymatically active ectodomain of TMPRSS2. rcsb.org The purified protein is then incubated with the inhibitor (Nafamostat) before setting up crystallization trials. The resulting crystals are subjected to X-ray diffraction to generate an electron density map, from which the three-dimensional structure of the protein-ligand complex can be determined. rcsb.orgthesgc.org

Structural studies have revealed that Nafamostat, which is hydrolyzed to this compound and 4-guanidinobenzoic acid, acts as a potent inhibitor of TMPRSS2. nih.gov The crystal structures show that the compound binds in the enzyme's active site. Specifically, the crystal structure of TMPRSS2 complexed with Nafamostat (PDB ID: 7MEQ) was solved at a resolution of 1.95 Å. rcsb.orgnih.gov This structure provided a clear basis for the compound's potent inhibition. rcsb.org Further high-resolution analysis, such as the structure determined at 1.58 Å (PDB ID: 8V04), followed the acylation of the enzyme by nafamostat, confirming a covalent binding mechanism where the ester bond of nafamostat is cleaved, and the resulting acyl group forms a covalent bond with the catalytic Serine441 residue of TMPRSS2. rcsb.orgnih.gov

Interestingly, the hydrolysis product, this compound itself, has also been co-crystallized with TMPRSS2 (PDB ID: 8V1F), demonstrating its role as a noncovalent inhibitor that interacts with the active site. thesgc.org These crystallographic studies are fundamental for structure-based drug design, allowing for the optimization of inhibitors with improved potency and selectivity for TMPRSS2 and other related serine proteases. rsc.orgresearchgate.net

| Biological Macromolecule | Ligand | Method | Resolution (Å) | PDB ID | Key Finding |

|---|---|---|---|---|---|

| Human TMPRSS2 | Nafamostat | X-ray Diffraction | 1.95 | 7MEQ | Provides structural basis for potent inhibition. rcsb.org |

| Human TMPRSS2 | Nafamostat (Acylated) | X-ray Diffraction | 1.58 | 8V04 | Reveals covalent modification of the catalytic Serine residue. rcsb.org |

| Human TMPRSS2 | This compound | X-ray Diffraction | Not specified in source | 8V1F | Demonstrates noncovalent binding of the hydrolysis product. thesgc.org |

Chiroptical Spectroscopy (If applicable to chiral derivatives)

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying the stereochemical aspects of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information on the absolute configuration and conformation of chiral compounds. While the this compound molecule itself is achiral, the introduction of chiral centers would yield derivatives amenable to analysis by chiroptical methods. However, a review of the current scientific literature indicates a lack of studies focused on the synthesis and chiroptical characterization of chiral derivatives of this compound.

Enzymatic and Molecular Interaction Studies of 6 Amidino 2 Naphthol

Role as a Metabolite and Leaving Group in Prodrug Hydrolysis

6-Amidino-2-naphthol frequently arises as a product from the enzymatic hydrolysis of more complex prodrugs. Its formation is integral to the mechanism of action of certain serine protease inhibitors.

Hydrolytic Release from Serine Protease Inhibitors (e.g., Nafamostat)

Nafamostat (B1217035) (6'-amidino-2-naphthyl 4-guanidinobenzoate) is a prominent example of a prodrug that undergoes hydrolysis to release this compound. Nafamostat is an ester conjugate of this compound and p-guanidinobenzoic acid mdpi.com. The ester structure of nafamostat is crucial for its pharmacological activity mdpi.com. Upon administration, nafamostat is rapidly hydrolyzed by esterases found throughout the body, including in erythrocytes and plasma mdpi.comtandfonline.comresearchgate.netresearchgate.netresearchgate.net. This hydrolytic process yields two inactive metabolites: this compound and p-guanidinobenzoic acid mdpi.comtandfonline.comresearchgate.netresearchgate.netresearchgate.netnih.govdrugbank.com.

In the context of serine protease inhibition, this compound functions as a "fluorescent leaving group" plos.orgresearchgate.netnih.govplos.org. Its release occurs following the formation of an acyl intermediate, which involves the nucleophilic attack by the active site serine hydroxyl of the protease on the cleavable guanidinobenzoyl moiety of inhibitors like nafamostat plos.orgresearchgate.netnih.govplos.org. For instance, when nafamostat interacts with urokinase-type plasminogen activator (uPA), it is cleaved, with 4-guanidinobenzoic acid remaining covalently linked to Ser195 of uPA, while this compound is released nih.gov. The stoichiometric release of this compound has been utilized for highly sensitive fluorometric estimation of active-site concentration in preparations of enzymes such as matriptase and tryptase nih.govplos.org.

Enzymatic Pathways Leading to this compound Formation

The primary enzymatic pathway leading to the formation of this compound involves the hydrolysis of prodrugs like nafamostat. Esterases are the key enzymes responsible for this process mdpi.comtandfonline.comresearchgate.netresearchgate.net. Specifically, hepatic carboxyesterase and long-chain acyl-CoA hydrolase found in human liver cytosol play a role in nafamostat's hydrolysis drugbank.com. Additionally, arylesterase and carboxylesterase (CES) present in blood, plasma, and various other tissues, particularly the liver, are known to metabolize nafamostat into this compound and p-guanidinobenzoic acid researchgate.net. The general mechanism involves the formation of an acyl-enzyme intermediate with serine proteases, which then facilitates the release of this compound as a leaving group plos.orgresearchgate.netnih.govplos.orgnih.govnih.gov.

Mechanisms of Enzyme Binding and Inhibition by this compound

Beyond its role as a leaving group, this compound itself exhibits inhibitory properties against certain enzymes, particularly serine proteases, albeit with lower potency than its parent compounds.

Interaction with Serine Protease Active Sites

As a product of nafamostat hydrolysis, this compound is capable of inhibiting tryptic serine proteases plos.orgresearchgate.netnih.govplos.org. Structural studies, such as those involving the inactive uPA (uPA-S195A) in complex with nafamostat, indicate that the this compound side of the intact nafamostat molecule binds to a specific pocket within the uPA enzyme nih.gov. Serine proteases typically catalyze hydrolysis through a mechanism involving a non-covalent substrate-enzyme complex, which is subsequently cleaved by the conserved catalytic triad (B1167595) (e.g., Asp345, His296, and Ser441 in TMPRSS2) nih.gov. The "oxyanion hole," formed by the backbone NH of Gly439 and Ser441, plays a role in stabilizing the carbonyl of the scissile bond during this process nih.gov. While nafamostat forms a covalent acyl-enzyme intermediate, this compound is the released leaving group nih.govplos.orgresearchgate.netnih.govplos.orgnih.govnih.gov. Research has shown that this compound can inhibit TMPRSS11D, though its potency is considerably weaker compared to nafamostat nih.gov. The distinct structural features of TMPRSS11D, such as the absence of conserved Ser and Gly residues within its S1 pocket, may contribute to the weaker thermal stabilization induced by this compound and the faster hydrolysis of the acyl-enzyme complex compared to TMPRSS2 nih.gov.

Covalent and Non-Covalent Binding Modes

Nafamostat's inhibitory action involves the formation of a covalent acyl-enzyme intermediate with the active site serine hydroxyl of serine proteases, from which this compound is subsequently released nih.govplos.orgresearchgate.netnih.govnih.gov. In the case of uPA, the 4-guanidinobenzoic acid moiety forms a covalent link with Ser195, while this compound is liberated nih.gov. This compound itself is an amidine-based small molecule that acts as the leaving group following the nucleophilic attack by the catalytic serine residue of trypsin-like serine proteases researchgate.net. While nafamostat's potent inhibition is attributed to the formation of a stable acyl-enzyme intermediate (a covalent interaction), the inhibitory activity of this compound is not explained by a "product inhibition" mechanism in the same vein as a suicide substrate nih.govplos.org. Instead, its weaker inhibition suggests a different, likely non-covalent, binding mode nih.govplos.org. For bovine pancreatic trypsin, this compound demonstrated mixed-type inhibition, indicating both competitive and uncompetitive components to its binding nih.gov.

Kinetic Characterization of Enzyme Inhibition (e.g., K_i, IC50 determination)

Kinetic studies provide quantitative insights into the inhibitory potency of this compound. Its inhibitory activity is consistently found to be significantly lower than that of its parent compound, nafamostat.

For matriptase and β-tryptase, the half-maximal inhibitory concentration (IC50) of this compound was reported to be over 10,000-fold higher than that of nafamostat nih.govplos.org. This substantial difference underscores that this compound is a much less potent inhibitor than nafamostat nih.govplos.org. This high IC50 for this compound relative to nafamostat also suggests that product inhibition by this compound does not account for the high potency observed with nafamostat nih.govplos.org.

In studies with bovine pancreatic trypsin, this compound exhibited mixed-type inhibition, characterized by a competitive inhibition constant (Kic) of 14.7 µM and an uncompetitive inhibition constant (Kiu) of 19.5 µM nih.gov. For Transmembrane Protease Serine 2 (TMPRSS2), this compound demonstrated an IC50 of (1.6 ± 0.5) µM researchgate.net. Furthermore, against TMPRSS11D, this compound showed an IC50 value of 34 µM (with a 95% confidence interval of 28-40 µM) nih.gov.

The kinetic data are summarized in the table below:

| Enzyme | Inhibition Type | Kinetic Parameter | Value | Reference |

| Matriptase | - | IC50 | >10^4-fold higher than nafamostat | nih.govplos.org |

| β-Tryptase | - | IC50 | >10^4-fold higher than nafamostat | nih.govplos.org |

| Bovine Pancreatic Trypsin | Mixed-type | Kic | 14.7 µM | nih.gov |

| Bovine Pancreatic Trypsin | Mixed-type | Kiu | 19.5 µM | nih.gov |

| TMPRSS2 | - | IC50 | 1.6 ± 0.5 µM | researchgate.net |

| TMPRSS11D | - | IC50 | 34 µM (28-40 µM) | nih.gov |

Specific Enzyme Targets and Their Biological Contexts

This compound demonstrates inhibitory activities against a range of serine proteases, which are crucial for diverse physiological processes including coagulation, inflammation, and viral entry. The compound's interactions with these enzymes are characterized by specific binding mechanisms within their active sites.

Urokinase-type Plasminogen Activator (uPA) Interactions

This compound (6A2N) is generated when nafamostat mesylate (NM) is cleaved by urokinase-type plasminogen activator (uPA), an extracellular serine protease involved in processes such as coagulation, inflammation, and cancer progression. During this cleavage, 4-guanidinobenzoic acid (GBA) remains covalently linked to Ser195 of uPA, while 6A2N is released nih.govnih.govrcsb.org.

Structural studies, including crystal structures of uPA in complex with this compound (PDB ID: 7VM6), reveal that 6A2N can noncovalently bind to the S1 pocket of uPA nih.govrcsb.orgexpasy.orgpdbj.org. Within this pocket, the amidino group of 6A2N forms hydrogen bonds and salt bridges with the carboxyl group of Asp189, a key residue in the enzyme's active site nih.gov. Although nafamostat itself exhibits significantly higher inhibitory potency due to its covalent binding mechanism, this compound retains the capacity to inhibit uPA activity nih.gov.

Transmembrane Serine Protease 2 (TMPRSS2) Activity Modulation

Transmembrane Serine Protease 2 (TMPRSS2) is a host cell protease critical for the activation of various viruses, including SARS-CoV-2, by processing their spike proteins to facilitate viral entry into host cells biorxiv.orgmdpi.comacs.orgresearchgate.net. Its crucial role makes TMPRSS2 an attractive target for antiviral therapies biorxiv.orgresearchgate.net.

This compound, a primary metabolite of nafamostat, has been demonstrated to modulate TMPRSS2 activity. Research indicates that this compound can inhibit dasTMPRSS2 activity with an IC50 of 1.6 ± 0.5 µM and a Ki of 1.1 ± 0.3 µM biorxiv.org. This suggests a direct inhibitory effect on TMPRSS2. While some reports have indicated that this compound, as a metabolite, might be an "inactive protease inhibitor" or its activity against TMPRSS2 was "unknown" or "not investigated" in the context of prostasin inhibition acs.orgdrugbank.comnih.govnih.gov, direct experimental evidence confirms its ability to disable TMPRSS2 biorxiv.orgresearchgate.net. The compound is understood to occupy the S1 subsite of TMPRSS2, engaging in interactions similar to those observed with other trypsin-like serine proteases chemrxiv.org.

Table 1: Inhibition of TMPRSS2 by this compound

| Enzyme | IC50 (µM) | Ki (µM) | Reference |

| TMPRSS2 | 1.6 ± 0.5 | 1.1 ± 0.3 | biorxiv.org |

Matriptase and Tryptase Inhibition Studies

Matriptase and tryptase are tryptic serine proteases found in the bronchial epithelium, where they play roles in regulating ion flux, barrier integrity, and allergic inflammation. These enzymes are considered potential therapeutic targets in conditions like cystic fibrosis and asthma, and matriptase is also implicated in cancer biology escholarship.orgresearchgate.netnih.govnih.govescholarship.orgamanote.com.

This compound is recognized as the fluorescent leaving group released from nafamostat when the parent compound forms an acyl intermediate with the active site serine hydroxyl of serine proteases researchgate.netnih.govplos.org. Although it is a cleavage product, this compound itself exhibits inhibitory properties against tryptic serine proteases, including matriptase and β-tryptase researchgate.netnih.govplos.org. However, its inhibitory potency is considerably lower than that of nafamostat. Specifically, the IC50 of this compound for matriptase and β-tryptase was reported to be more than 10^4-fold higher than that of nafamostat escholarship.orgnih.govnih.govescholarship.orgamanote.complos.orgescholarship.org. This significant difference in potency is consistent with nafamostat acting via a suicide inhibition mechanism rather than simple product inhibition escholarship.orgnih.govnih.govescholarship.orgamanote.comescholarship.org. The stoichiometric release of this compound upon nafamostat cleavage has also been utilized for highly sensitive fluorometric estimation of active-site concentrations in preparations of matriptase and tryptase researchgate.netescholarship.orgresearchgate.netnih.govescholarship.orgamanote.com.

Table 2: Relative Inhibitory Potency of this compound on Matriptase and β-Tryptase

| Enzyme | Relative IC50 (vs. Nafamostat) | Reference |

| Matriptase | >10^4-fold higher | escholarship.orgnih.govnih.govplos.orgescholarship.org |

| β-Tryptase | >10^4-fold higher | escholarship.orgnih.govnih.govplos.orgescholarship.org |

Other Relevant Proteases (e.g., Thrombin, Plasmin, Kallikrein)

Beyond uPA, TMPRSS2, matriptase, and tryptase, this compound and related amidine-containing compounds have been noted for their interactions with other serine proteases crucial to various physiological cascades. Nafamostat, the parent compound of this compound, is a broad-spectrum serine protease inhibitor known to inhibit thrombin, plasmin, kallikrein, trypsin, and components of the complement system (e.g., C1r, C1s) drugbank.comnih.govnih.govfrontierspartnerships.orgnih.govmdpi.com.

While some generalized descriptions of nafamostat's metabolites categorize this compound as an "inactive protease inhibitor" drugbank.comnih.gov, specific research indicates that this compound itself can inhibit tryptic serine proteases, including plasmin, kallikrein, and thrombin researchgate.net. This suggests that while its potency may be significantly less than that of its parent compound, particularly for certain enzymes, it retains some degree of inhibitory activity against these important proteases involved in coagulation, fibrinolysis, and inflammatory responses drugbank.comnih.govfrontierspartnerships.orgnih.gov.

Influence on Enzyme Catalytic Triad Dynamics

The inhibitory mechanism of serine protease inhibitors often involves interactions with the enzyme's catalytic triad, typically composed of a serine, histidine, and aspartate residue (e.g., Ser195, His57, Asp102 in chymotrypsinogen numbering) nih.govresearchgate.net. These residues are essential for the proteolytic activity of the enzyme.

In the context of uPA, structural studies involving the uPA:nafamostat complex have shown that the binding of nafamostat leads to a disruption of the canonical catalytic triad conformation. Specifically, the imidazole (B134444) group of His57 is observed to flip further away from Ser195 nih.govnih.govrcsb.org. As this compound is a product of nafamostat's cleavage and binds to the active site, its interaction with the S1 pocket of uPA, forming hydrogen bonds and salt bridges with Asp189, is critical for its inhibitory effect nih.gov.

For TMPRSS2, which possesses a canonical Ser441-His296-Asp345 catalytic triad (UniProt numbering) researchgate.netnih.gov, the amidino group of this compound is known to bind within the S1 subsite. This positively charged group typically engages in favorable interactions, such as forming hydrogen bonds or salt bridges with a negatively charged aspartate residue (Asp435 in TMPRSS2), which is a characteristic feature of inhibitors targeting trypsin-like serine proteases nih.govacs.org. These interactions are fundamental to how this compound exerts its modulatory effects on enzyme activity by influencing the dynamics and accessibility of the catalytic machinery.

Computational Chemistry and Molecular Modeling of 6 Amidino 2 Naphthol Interactions

Molecular Docking Simulations for Ligand-Protein Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is crucial for understanding the binding mode of inhibitors and for virtual screening of potential drug candidates.

Studies involving 6-Amidino-2-naphthol, often as part of its prodrug Nafamostat (B1217035), have utilized molecular docking to investigate its binding to serine proteases, particularly the Transmembrane Protease, Serine 2 (TMPRSS2), a key protein for viral entry. Docking simulations have successfully predicted the binding conformation of Nafamostat within the active site of TMPRSS2. nih.gov These models show the molecule fitting linearly into the binding pocket. nih.gov In one study using a homology model of TMPRSS2, Nafamostat docked with a binding energy of -7.20 kcal/mol. nih.gov Key interactions identified through docking include strong interactions with the catalytic triad (B1167595) residues, His296 and Ser441. nih.gov Furthermore, structural analysis has been supported by co-crystallization of this compound with TMPRSS2, confirming its interaction within the binding site. chemrxiv.org

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Nafamostat | TMPRSS2 (Homology Model) | -7.20 | His296, Ser441, Gln438 |

| Nafamostat | SARS-CoV-2 3CLpro | -9.0 | Thr26, Ser1, Glu166 |

| Nafamostat | SARS-CoV-2 PLpro | -9.2 | Not specified |

Molecular Dynamics (MD) Simulations of this compound Complexes

Molecular dynamics (MD) simulations provide a dynamic view of ligand-protein complexes, allowing researchers to assess their stability and conformational changes over time. biorxiv.org These simulations are essential for validating docking poses and understanding the flexibility of the binding pocket and the ligand.

MD simulations have been performed on complexes of Nafamostat with various proteases, including TMPRSS2 and SARS-CoV-2 main proteases (3CLpro and PLpro). nih.govnih.gov These studies typically run for periods up to 100 nanoseconds to observe the dynamic behavior of the complex. nih.govresearchgate.net Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from these simulations consistently demonstrates the stable binding of Nafamostat within the active site of its target proteases. nih.govnih.gov The simulations confirm that key interactions, such as hydrogen bonds with catalytic residues, are maintained throughout the simulation period, reinforcing the stability of the complex. researchgate.netnih.gov

| System | Simulation Time (ns) | Force Field | Key Findings |

|---|---|---|---|

| Nafamostat-TMPRSS2 | 100 | Charmm27 | Stable complex formation observed. semanticscholar.org |

| Nafamostat-SARS-CoV-2 3CLpro | 100 | Not specified | Stable molecular interactions confirmed. nih.gov |

| Nafamostat-SARS-CoV-2 PLpro | 100 | Not specified | Stable molecular interactions confirmed. nih.gov |

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations offer a highly accurate method for studying the electronic structure, reactivity, and interaction energies of molecules. These methods are particularly useful for analyzing reaction mechanisms and the nature of intermolecular forces that classical molecular mechanics cannot fully describe.

In silico analyses of Nafamostat have employed quantum chemical calculations to evaluate binding affinities with TMPRSS2. nih.gov These studies have revealed that the cationic amidino group on the naphthol ring induces a strong electrostatic interaction with specific amino acid residues, such as Glu299, which is not observed with similar inhibitors like Camostat. nih.gov This specific interaction contributes to the higher binding affinity and greater antiviral effect of Nafamostat. nih.gov QM/MM (Quantum Mechanics/Molecular Mechanics) methods have also been applied to serine proteases to elucidate the catalytic mechanism, showing that the proton transfer from the serine to the histidine and the nucleophilic attack on the substrate occur in a concerted manner. acs.orgnih.gov

| Method | System Studied | Key Insights |

|---|---|---|

| Quantum Chemical Calculations | Nafamostat and derivatives with TMPRSS2 | Identified strong electrostatic interaction between the amidino group and Glu299, contributing to high binding affinity. nih.gov |

| QM/MM Simulations | Serine Protease Catalytic Cycle | Demonstrated a concerted reaction mechanism for the acylation step. acs.orgnih.gov |

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular "end-point" methods for estimating the free energy of binding of a ligand to a protein. nih.gov These methods combine molecular mechanics energy calculations with continuum solvation models to provide a more accurate estimation of binding affinity than docking scores alone. peng-lab.org

MM/PBSA calculations have been utilized to compare the binding of Nafamostat and other inhibitors to the active site of TMPRSS2. nih.gov These analyses calculate various components of the binding free energy, including van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. frontiersin.org Comparative studies using MM-PBSA revealed that while both Nafamostat and Camostat mesylate bind effectively, Camostat mesylate showed a stronger binding free energy to TMPRSS2 in one particular study. nih.gov Such calculations are valuable for ranking potential inhibitors and understanding the energetic driving forces behind ligand binding. peng-lab.orgrsc.org

| Method | Complex | Finding |

|---|---|---|

| MM-PBSA | Nafamostat-TMPRSS2 | Binding affinity calculated to compare against other inhibitors. nih.gov |

| MM-PBSA | Camostat-TMPRSS2 | Showed stronger binding to TMPRSS2 active site compared to Nafamostat in a comparative analysis. nih.gov |

In Silico Prediction of Interaction Profiles

The combination of docking, MD simulations, and other computational methods allows for the detailed prediction of a molecule's interaction profile with its target. For this compound, as the active form of Nafamostat, a consistent interaction profile with serine proteases like TMPRSS2 has emerged.

The molecule's guanidino group is predicted to orient towards Asp435 in the S1 pocket of TMPRSS2, a common feature for inhibitors of trypsin-like proteases. nih.gov Simultaneously, the distinct this compound moiety forms a crucial hydrogen bonding interaction with the side chain of Glu299. nih.gov This dual interaction is a key feature distinguishing it from other inhibitors like Camostat. nih.gov Additionally, interactions with the catalytic triad residues (His296, Asp345, Ser441) are central to its inhibitory mechanism, often leading to the formation of a covalent acyl-enzyme complex. biorxiv.orgbiorxiv.org

| Ligand Moiety | Protein Residue | Target Protein | Interaction Type |

|---|---|---|---|

| Amidino group on Naphthalene (B1677914) | Glu299 | TMPRSS2 | Electrostatic Interaction, Hydrogen Bond nih.govnih.gov |

| Guanidino group | Asp435 (S1 Pocket) | TMPRSS2 | Hydrogen Bond, Salt Bridge nih.gov |

| Ester Carbonyl | Ser441 (Catalytic Triad) | TMPRSS2 | Hydrogen Bond / Covalent Acylation nih.govbiorxiv.org |

| - | His296 (Catalytic Triad) | TMPRSS2 | Hydrogen Bond nih.gov |

Structure Activity Relationship Sar Investigations of 6 Amidino 2 Naphthol and Its Analogues

Contribution of the Amidino Group to Biological Activity

The amidino group, a nitrogen-containing functional group, is a well-established pharmacophore in drug design due to its ability to engage in strong hydrogen bonding and electrostatic interactions with biological targets. cenmed.comebi.ac.uk This cationic moiety is particularly important for binding to the S1 subsite of trypsin-like serine proteases, where it typically interacts with a carboxylate residue, complemented by hydrophobic interactions within the pocket. ebi.ac.uk

In the context of 6-Amidino-2-naphthol, while the amidino group is present and capable of these interactions, the compound itself generally exhibits significantly reduced or negligible inhibitory activity compared to its parent compound, Nafamostat (B1217035). rjsocmed.comnih.govnih.govnih.govresearchgate.netnih.govacs.orgnih.gov For instance, this compound has a reported IC₅₀ of 1.6 ± 0.5 µM against Transmembrane Protease, Serine 2 (TMPRSS2), which is orders of magnitude higher than Nafamostat's IC₅₀ of 0.27 nM. researchgate.netguidechem.com This suggests that while the amidino group is essential for target recognition, its contribution to potent biological activity in the this compound scaffold is highly dependent on the presence of additional structural features, such as the ester linkage found in Nafamostat.

Role of the Naphthol Scaffold in Ligand-Target Recognition

The naphthol scaffold, a bicyclic aromatic system, serves as a versatile and important core structure in medicinal chemistry. It is found in numerous biologically active compounds and contributes to diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. rjsocmed.comekb.eg

In this compound, the naphthol moiety provides the foundational aromatic framework to which the amidino group is attached. Although this compound is primarily known as a "leaving group" generated from the hydrolysis of Nafamostat, its presence as part of the larger, active Nafamostat molecule underscores its role in ligand-target recognition. nih.govresearchgate.net The aromatic nature of the naphthol scaffold likely contributes to hydrophobic interactions or π-stacking with residues in the enzyme's binding pocket, providing structural rigidity and proper orientation for the crucial amidino group. The inherent fluorescence of this compound also highlights its aromatic characteristics, which can be leveraged for analytical purposes in studying enzyme kinetics and active-site concentrations. researchgate.net

Impact of Substitutions and Modifications on Binding Affinity

Direct studies focusing on the systematic modification of this compound as a starting point for drug discovery are less common, as its primary significance lies as a metabolite of Nafamostat. However, the comparison between Nafamostat and this compound provides a critical insight into the impact of structural modifications on binding affinity.

Nafamostat is an ester conjugate of this compound and p-guanidinobenzoic acid. nih.govsci-hub.se The potent inhibitory activity of Nafamostat against various serine proteases is attributed to its ability to form an acyl-enzyme intermediate with the active site serine residue of the enzyme. researchgate.net Upon hydrolysis, Nafamostat yields this compound and p-guanidinobenzoic acid, both of which are significantly less potent or inactive as protease inhibitors. rjsocmed.comnih.govnih.govnih.govresearchgate.netnih.govacs.orgnih.gov This dramatic loss of activity (e.g., >10⁴-fold higher IC₅₀ for this compound compared to Nafamostat against TMPRSS2) nih.govresearchgate.net clearly demonstrates that the ester linkage and the p-guanidinobenzoate moiety are crucial for Nafamostat's potent mechanism of action. The absence of this specific ester functionality in this compound fundamentally alters its interaction with protease active sites, leading to a substantial reduction in binding affinity and inhibitory potential.

The following table illustrates the comparative inhibitory activities of Nafamostat and this compound against TMPRSS2:

| Compound | Target Enzyme | IC₅₀ (Inhibitory Concentration 50%) | Reference |

| Nafamostat | TMPRSS2 | 0.27 nM | guidechem.com |

| This compound | TMPRSS2 | 1.6 ± 0.5 µM | researchgate.net |

This data highlights that while this compound retains the amidino group, its efficacy as an inhibitor is severely compromised without the additional structural elements found in Nafamostat, which are critical for the formation of a stable acyl-enzyme complex.

Comparative Analysis with Related Amidino-Naphthalene Derivatives

The most direct and informative comparative analysis for this compound is with its parent compound, Nafamostat (FUT-175). As discussed, Nafamostat is a highly effective serine protease inhibitor, while this compound, its hydrolysis product, exhibits significantly diminished activity. rjsocmed.comnih.govnih.govnih.govresearchgate.netnih.govacs.orgnih.govguidechem.com This comparison emphasizes that the specific chemical linkage (ester bond) and the nature of the leaving group (p-guanidinobenzoic acid moiety) in Nafamostat are paramount for its potent inhibitory mechanism, which involves forming a covalent acyl-enzyme intermediate. researchgate.net

Design Principles for Enhanced Target Selectivity

The design of compounds with enhanced target selectivity, particularly for protease inhibitors, involves a multifaceted approach that considers the intricate interactions within the enzyme's active site. For amidine-based inhibitors, key design principles include:

Exploiting S1 Pocket Interactions: The cationic amidino group is crucial for interacting with the conserved S1 pocket of trypsin-like serine proteases, typically forming a salt bridge with a carboxylate residue. ebi.ac.uk Optimizing these interactions is fundamental for initial binding.

Modulating Substituents for Specificity: Beyond the S1 pocket, modifications to other regions of the molecule, such as the P1' or P2' substituents, can significantly impact both potency and selectivity by engaging with distinct subsites or inducing conformational changes in the target enzyme. nih.gov For instance, in some kallikrein inhibitors, the introduction of a nitrogen atom into a naphthalene (B1677914) bicycle resulted in a dramatic loss of potency, emphasizing the sensitivity of the scaffold to subtle changes. nih.gov

Incorporating Mechanism-Based Features: As seen with Nafamostat, the inclusion of an ester linkage that can undergo acyl-enzyme formation with the active site serine is a powerful strategy for achieving potent and sustained inhibition of serine proteases. researchgate.net Designing analogues that mimic or optimize such covalent or pseudo-covalent interactions can lead to highly effective inhibitors.

Computational Design and Screening: Modern drug discovery heavily relies on computational methods, including molecular docking and molecular dynamics simulations, to predict binding affinities, understand interaction mechanisms, and identify promising scaffolds. nih.govmdpi.comresearchgate.net These tools allow for the virtual screening of large libraries and the rational design of novel compounds with desired selectivity profiles. Fragment-based design, where small, low molecular weight fragments are initially identified for binding and then elaborated upon, is another effective strategy for generating selective inhibitors. whiterose.ac.uk

By carefully considering these principles, researchers can design amidino-naphthalene derivatives with improved binding affinity and enhanced selectivity for specific biological targets, moving beyond the inherent limitations observed in this compound as a simple metabolite.

Analytical Method Development and Bioanalysis of 6 Amidino 2 Naphthol

Method Validation Parameters (Specificity, Linearity, Accuracy, Precision)

Analytical method validation is a critical process to ensure that a quantitative analytical method is suitable for its intended purpose, yielding consistent, reliable, and accurate data researchgate.netwjarr.com. Key parameters assessed during validation include specificity, linearity, accuracy, and precision researchgate.netwjarr.comelementlabsolutions.comeuropa.eudemarcheiso17025.com.

Specificity: Specificity refers to the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components elementlabsolutions.comeuropa.eu. For 6-Amidino-2-naphthol, this involves ensuring that the method can differentiate and quantify the compound without interference from other substances in the sample matrix, particularly from its parent compound, Nafamostat (B1217035), or other metabolites tandfonline.comresearchgate.netelementlabsolutions.com. Studies on Nafamostat stability have utilized the detection of this compound as a confirmation of degradation, implying the existence of methods capable of distinguishing it researchgate.net.

Linearity: Linearity expresses the proportional relationship between the analytical response and the concentration of the analyte over a defined range researchgate.netelementlabsolutions.comeuropa.eu. For this compound, calibration standards have been prepared across various concentrations to establish linearity. For instance, in studies quantifying this compound as a degradation product, calibration standards were prepared at concentrations ranging from 1 to 100 ng/mL researchgate.net. This demonstrates the establishment of a quantifiable range for the compound.

Accuracy: Accuracy measures the closeness of agreement between the value accepted as a true value and the value found by the analytical method elementlabsolutions.comeuropa.eu. It is typically assessed by analyzing samples spiked with known amounts of the analyte europa.eu. For this compound, accuracy is evaluated through quality control (QC) samples. In bioanalytical methods, acceptance criteria for accuracy are commonly set within ±15% of the nominal concentration researchgate.net.

Precision: Precision describes the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions elementlabsolutions.comeuropa.eu. Precision can be evaluated at different levels, including repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment) wjarr.comeuropa.eu. For this compound, studies have reported that precision, along with accuracy, should be within ±15% at each concentration level for validated methods researchgate.net.

Table 1: Summary of Method Validation Parameters for this compound (Illustrative)

| Validation Parameter | Description | Typical Assessment | Acceptance Criteria (Illustrative) |

| Specificity | Ability to measure the analyte without interference from other components. | Analysis of blank matrix, spiked samples, and potential interferents. | No significant interference from matrix components or related substances. |

| Linearity | Proportionality between analytical response and analyte concentration. | Analysis of multiple concentrations across a defined range (e.g., 1-100 ng/mL). | Correlation coefficient (R²) typically ≥ 0.99. |

| Accuracy | Closeness of measured value to the true value. | Analysis of quality control (QC) samples at different concentrations. | Within ±15% of the nominal concentration (for bioanalysis). researchgate.net |

| Precision | Reproducibility of measurements under specified conditions. | Repeatability (intra-day) and intermediate precision (inter-day) analysis of QC samples. | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) typically ≤ 15%. researchgate.net |

Application in Enzymatic Assay Development

This compound is a known metabolite of Nafamostat mesylate, a serine protease inhibitor tandfonline.comacs.org. While Nafamostat itself is an active inhibitor of various proteases, including TMPRSS2 and prostasin acs.orgnih.gov, the enzymatic activity of its metabolite, this compound, differs significantly.

Research indicates that this compound, unlike Nafamostat, does not inhibit the trypsin-like serine protease prostasin acs.org. Furthermore, it has been noted that it is currently unknown whether this compound exhibits inhibitory activity against TMPRSS2, a protease relevant to viral entry mechanisms acs.orgnih.gov. This suggests that while this compound is a product of enzymatic hydrolysis of Nafamostat, it may not retain the same enzymatic inhibitory properties as its parent compound, highlighting its role primarily as an inactive metabolite in the context of certain protease inhibition assays tandfonline.comacs.org. Therefore, in enzymatic assay development, this compound is often considered as a potential degradation product rather than an active participant or inhibitor, particularly when studying the efficacy of Nafamostat and related compounds.

Preclinical Investigations and Biological Mechanisms of 6 Amidino 2 Naphthol in Vitro and in Vivo

Mechanistic Studies of Biological Pathways Affected by 6-Amidino-2-naphthol

This compound functions as a fluorescent leaving group generated during the interaction of Nafamostat (B1217035) mesylate with the active site serine hydroxyl of various serine proteases. plos.orgresearchgate.net It has been demonstrated that this compound itself possesses inhibitory activity against tryptic serine proteases. plos.orgresearchgate.net

However, its potency as an inhibitor is notably lower than that of its parent compound, Nafamostat. For instance, the half-maximal inhibitory concentration (IC50) of this compound for matriptase and β-tryptase was found to be more than 10,000-fold higher than that of Nafamostat, indicating that product inhibition by this compound is not the primary mechanism behind Nafamostat's prolonged inactivation of these enzymes. plos.orgciaweb.orgescholarship.org

Further mechanistic studies have explored its interaction with specific proteases:

Urokinase-type Plasminogen Activator (uPA) : Crystal structures of Nafamostat and its hydrolysates in complex with uPA reveal that Nafamostat is cleaved by uPA, releasing this compound. In the inactive uPA (uPA-S195A):Nafamostat structure, the this compound side of the intact Nafamostat binds to a specific pocket of uPA. nih.gov

Transmembrane Protease, Serine 11D (TMPRSS11D) : this compound has been shown to inhibit TMPRSS11D, albeit with significantly weaker potency compared to Nafamostat. nih.govresearchgate.net When TMPRSS11D was preincubated with this compound, its protease activity was blocked, as evidenced by the presence of an intact SARS-CoV-2 S protein band, which TMPRSS11D typically cleaves. nih.govresearchgate.net

Transmembrane Protease, Serine 2 (TMPRSS2) : Studies on TMPRSS2 inhibition have reported varying potencies for this compound. One source indicates an IC50 of (1.6 ± 0.5) µM against TMPRSS2. researchgate.net Conversely, other research suggests a weaker inhibition with an IC50 of 4.0 [3.6, 4.5] µM. nih.gov It is also noted that, unlike Nafamostat, this compound does not inhibit the trypsin-like serine protease prostasin. nih.govacs.orgnih.gov

Cell-Based Assays for Understanding Molecular Effects

This compound plays a role in certain cell-based assays, primarily due to its fluorescent properties and its generation as a metabolite.

Enzyme Activity in Cellular Contexts

The stoichiometric release of this compound from Nafamostat has been utilized for highly sensitive fluorometric estimation of active-site concentrations in preparations of enzymes such as matriptase and β-tryptase. plos.orgciaweb.orgescholarship.org This application allows for the quantification of active enzyme sites in biological samples. In cellular contexts, the ability of this compound to inhibit enzymes like TMPRSS11D has been observed, leading to the blocked cleavage of viral proteins such as the SARS-CoV-2 S protein. nih.govresearchgate.net

Cellular Uptake and Localization Studies

Direct studies specifically detailing the cellular uptake and intracellular localization of this compound are not extensively documented in the available literature. It is primarily discussed as a metabolite formed in situ from the rapid hydrolysis of Nafamostat mesylate by esterases present in blood, plasma, erythrocytes, and various tissues, including the liver. researchgate.netnih.govmdpi.comtandfonline.comresearchgate.netscienceopen.com Its high polarity, attributed to prominent polar groups like guanidine, generally suggests limited passive cellular uptake without specific transport mechanisms. mdpi.com

In Vitro Studies on Specific Cell Lines

While this compound's enzymatic inhibitory activities have been studied using recombinant proteins and cell-free systems, direct in vitro studies focusing solely on its effects on specific cell lines (e.g., on cell viability, proliferation, or specific cellular pathways) are not widely reported. Its role in such studies is often as a reference compound or a product of Nafamostat's metabolism in assays related to cell line-relevant enzymes, such as those involving TMPRSS11D and SARS-CoV-2 S protein cleavage. nih.govresearchgate.net

Role as a Mechanistic Probe in In Vivo Models (Non-Clinical/Therapeutic Focus)

This compound is predominantly identified as an inactive or significantly less potent metabolite of Nafamostat mesylate in biological systems. nih.govresearchgate.netnih.govmdpi.comtandfonline.comresearchgate.netscienceopen.comnih.govacs.org Therefore, its role in in vivo models is primarily as a degradation product of its parent compound rather than an active mechanistic probe or a direct therapeutic agent. The significantly weaker inhibitory potency of this compound compared to Nafamostat suggests it is not the active species responsible for the therapeutic effects observed with Nafamostat. plos.orgciaweb.orgescholarship.orgnih.govresearchgate.net

Assessment of Specific Biological Responses (e.g., ion transport modulation)

In studies assessing specific biological responses, this compound has been evaluated for its potential to modulate ion transport. Research on Nafamostat mesylate (NM) and its analogues showed that this compound (AN), along with p-guanidinobenzoic acid (p-GBA), failed to substantially modulate TRPM7 (transient receptor potential melastatin 7) currents. This indicates that this compound does not significantly influence this specific ion channel activity. researchgate.net

Future Research Directions and Translational Perspectives for 6 Amidino 2 Naphthol

Exploration of Novel Enzyme Targets

While 6-Amidino-2-naphthol is a known metabolite of Nafamostat (B1217035), a potent inhibitor of various serine proteases including thrombin, coagulation factor Xa, kallikrein-1, matriptase, TMPRSS2, and TMPRSS11D, its direct inhibitory activity against these enzymes is generally reported as significantly weaker or negligible compared to Nafamostat itself. nih.govnih.govdrugbank.comresearchgate.netresearchgate.netnih.gov This characteristic, however, does not preclude its potential interaction with novel enzyme targets where a less potent or more selective binding profile might be advantageous. Future research could systematically screen this compound against a broader and more diverse panel of enzyme classes beyond traditional serine proteases. This includes exploring its interactions with other hydrolases, transferases, oxidoreductases, or even non-enzymatic proteins, where its naphthol-amidino scaffold could confer unique binding specificities. Such comprehensive screening, potentially utilizing high-throughput methods, may uncover previously unrecognized biological activities or lead to the identification of novel therapeutic targets. Furthermore, understanding the precise reasons for its attenuated inhibitory activity compared to Nafamostat could inform the design of derivatives with tailored potency against specific targets.

Development of Advanced Analytical Tools Utilizing this compound's Properties

The intrinsic properties of this compound make it a candidate for the development of advanced analytical tools. Notably, its stoichiometric release has been utilized for highly sensitive fluorometric estimation of active-site concentrations in preparations of proteases such as matriptase and tryptase. researchgate.net This highlights its utility as a reporter molecule in enzyme assays. Given that naphthol derivatives are often fluorescent, this compound's inherent fluorescence could be further exploited. ctdbase.org

Future research directions include:

Enhanced Fluorometric Probes: Modifying the this compound structure to enhance its quantum yield, shift its excitation/emission wavelengths, or confer environment-sensitive fluorescence could lead to more sophisticated fluorometric probes for real-time monitoring of enzymatic activity, protein-ligand interactions, or cellular processes.

Diagnostic Applications: Its use as a detectable degradation product of Nafamostat in pharmacokinetic and stability studies suggests its potential as a biomarker or a component in diagnostic assays for drug metabolism or disease states. researchgate.nettandfonline.com Developing highly sensitive and specific detection methods for this compound in biological samples could provide valuable insights into drug pharmacokinetics and patient responses.

Biosensors: Integrating this compound or its derivatives into biosensor platforms could enable the detection of specific analytes or enzymatic activities with high sensitivity and selectivity.

Rational Design of Next-Generation Amidino-Based Probes and Modulators

The this compound scaffold, characterized by its naphthyl ring system and the basic amidino group, provides a robust foundation for the rational design of novel chemical probes and modulators. The amidino group is a key pharmacophore often found in protease inhibitors due to its ability to form strong interactions within the S1 pocket of serine proteases. chemrxiv.org

Future research in this area should focus on:

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are crucial to understand how modifications to the naphthol ring or the amidino moiety influence binding affinity, selectivity, and pharmacokinetic properties. ijpsjournal.comijpsjournal.comnih.gov This involves systematically introducing various substituents (e.g., halogens, alkyl groups, polar functionalities) at different positions to optimize desired characteristics.

Targeted Modulators: By understanding the specific binding modes of this compound, researchers can rationally design derivatives that exhibit enhanced potency and selectivity for particular enzyme targets or protein-protein interactions. This could involve mimicking key interactions observed in co-crystal structures or computational docking studies.

Improved Physicochemical Properties: Designing derivatives with improved solubility, metabolic stability, and cell permeability is essential for developing compounds with better bioavailability and in vivo efficacy. The established synthetic routes for this compound, including improved methods that avoid toxic reagents, facilitate the synthesis of a diverse library of derivatives for SAR exploration. google.com

Integration with Systems Biology Approaches

Integrating this compound into systems biology approaches offers a holistic perspective on its biological impact, moving beyond single-target interactions to understand its effects on complex biological networks. As a metabolite of a therapeutically relevant compound, its presence and potential activity within a biological system can influence broader cellular pathways.

Future research could involve:

Omics Integration: Utilizing transcriptomics, proteomics, and metabolomics to profile cellular responses to this compound. This would reveal changes in gene expression, protein abundance, and metabolic flux, providing insights into its mechanism of action at a systems level, even if its direct enzyme inhibition is weak.

Computational Modeling: Developing computational models to predict the systemic effects of this compound based on its known and predicted interactions. This can help prioritize experimental studies and accelerate the discovery of new applications.

Potential as a Scaffold for Mechanistic Drug Discovery (Pre-clinical focus)

Despite its lower intrinsic inhibitory activity compared to Nafamostat, the this compound scaffold holds significant promise as a starting point for mechanistic drug discovery, particularly in pre-clinical settings. Its relatively simple and rigid structure, combined with the presence of the amidino group, makes it an attractive core for medicinal chemistry efforts. chemrxiv.orgnih.govresearchgate.net

Key areas of pre-clinical focus include:

De Novo Drug Design: Using this compound as a scaffold for de novo design, where new chemical entities are built around its core structure to optimize specific pharmacological properties. This involves iterative cycles of design, synthesis, and biological evaluation.

Target Validation and Mechanism Elucidation: If novel enzyme targets are identified (as per Section 9.1), this compound derivatives can be used to validate these targets and elucidate the precise molecular mechanisms by which they exert their effects. This involves detailed biochemical and biophysical studies, including enzyme kinetics, binding assays, and structural biology (e.g., co-crystallography).

Pre-clinical Efficacy Studies: Once optimized derivatives are developed, pre-clinical studies in relevant in vitro cell models and in vivo animal models are essential to assess their efficacy against specific diseases, their pharmacokinetic and pharmacodynamic profiles, and initial safety assessments. The goal is to identify lead compounds with therapeutic potential and a clear understanding of their mechanistic basis of action.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 6-Amidino-2-naphthol, and which reaction parameters critically influence yield?

- Methodological Answer : The synthesis of this compound derivatives typically employs multi-component condensation reactions involving β-naphthol, aldehydes, and amides. Key parameters include catalyst selection (e.g., Brønsted acids like dodecylphosphonic acid), solvent-free conditions, and temperature control. For example, adjusting the molar ratio of reactants and optimizing reaction time (e.g., 1–4 hours) can enhance yields. Researchers should systematically test variables such as acid catalysts (Lewis vs. Brønsted) and thermal stability to identify optimal conditions .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the amidino group's position and aromatic substitution patterns. Mass spectrometry (MS) validates molecular weight, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like -NH and -OH. Cross-referencing with X-ray crystallography data (if available) ensures structural accuracy. For purity assessment, High-Performance Liquid Chromatography (HPLC) paired with UV-Vis detection is recommended .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers at room temperature, away from oxidizing agents and moisture .

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Spill Management : Neutralize acidic residues with sodium bicarbonate and use inert absorbents (e.g., vermiculite) for solid spills.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in this compound synthesis?

- Methodological Answer : Low yields often stem from incomplete condensation or side reactions. Strategies include:

- Catalyst Screening : Test ionic liquids (e.g., Brønsted acidic ionic liquids) for enhanced regioselectivity .

- Solvent Effects : Explore green solvents (e.g., ethanol/water mixtures) to improve solubility without compromising reactivity.

- Real-Time Monitoring : Use in-situ techniques like Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. How should researchers resolve contradictions in reported catalytic behavior of this compound derivatives?